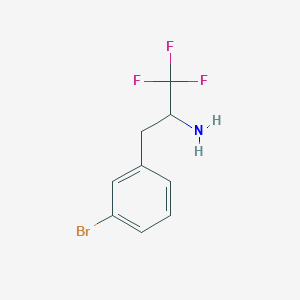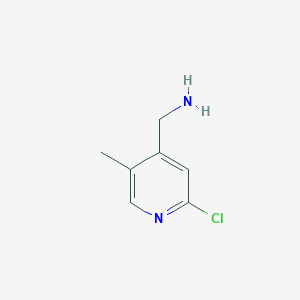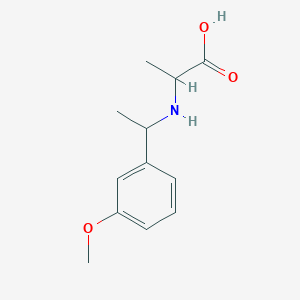![molecular formula C13H19N3O2 B13654071 N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide is a chemical compound with the molecular formula C13H19N3O2 This compound is known for its unique structure, which includes a hydroxypiperidine moiety and a benzenecarboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide typically involves the reaction of 4-hydroxypiperidine with a suitable benzenecarboximidamide precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Applications De Recherche Scientifique
N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide involves its interaction with specific molecular targets. The hydroxypiperidine moiety may interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The benzenecarboximidamide group may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: A related compound with a similar hydroxypiperidine moiety.
Benzenecarboximidamide: Another related compound with a similar benzenecarboximidamide group.
Uniqueness
N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide is unique due to the combination of both the hydroxypiperidine and benzenecarboximidamide groups in its structure. This combination imparts distinct chemical and biological properties that are not observed in the individual components.
Propriétés
Formule moléculaire |
C13H19N3O2 |
|---|---|
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15) |
Clé InChI |
XLJWSNSWVUCXML-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CCC1O)CC2=CC=CC=C2/C(=N\O)/N |
SMILES canonique |
C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


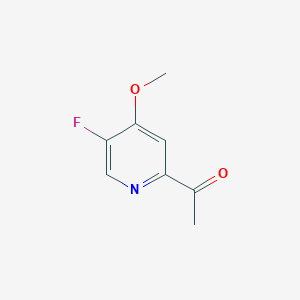
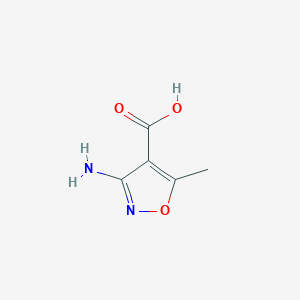
![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
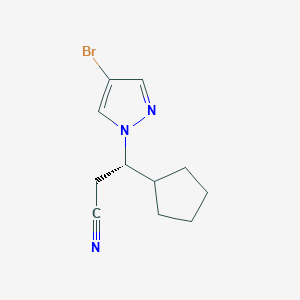
![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
